(7-nitroquinolin-8-yl) 3-methoxybenzoate
Description
Contextualization of Quinoline (B57606) Core Structures in Chemical Biology and Medicinal Chemistry Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.netnih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and its role as a core component in numerous synthetic therapeutic agents. biointerfaceresearch.comrsc.orgresearchgate.net The structural rigidity and versatile nature of the quinoline ring system allow it to serve as a robust framework for the development of compounds that can interact with a wide range of biological targets. nih.gov
Research has consistently demonstrated that quinoline derivatives possess a vast spectrum of pharmacological activities. nih.govnih.govwisdomlib.org These include, but are not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular effects. biointerfaceresearch.comnih.govtandfonline.com The success of quinoline-based drugs such as quinine (B1679958) and chloroquine (B1663885) in treating malaria underscored the therapeutic potential of this scaffold early on, spurring extensive investigation into its derivatives. biointerfaceresearch.comrsc.org The ability to functionalize the quinoline core at various positions allows chemists to modulate the molecule's physicochemical properties and biological activity, making it a focal point for the synthesis of novel bioactive compounds. researchgate.netnih.gov This synthetic tractability has cemented the quinoline motif as a cornerstone in the design and development of new therapeutic entities. nih.govwisdomlib.org
Table 1: Selected Biological Activities of the Quinoline Scaffold
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Exhibits antiproliferative effects against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest. | researchgate.netnih.govwisdomlib.org |
| Antimalarial | Forms the basis of cornerstone drugs like chloroquine and quinine, interfering with parasite lifecycle. | biointerfaceresearch.comrsc.org |
| Antimicrobial | Shows efficacy against a range of Gram-positive and Gram-negative bacteria. | biointerfaceresearch.comtandfonline.com |
| Anti-inflammatory | Derivatives have been shown to modulate inflammatory pathways. | nih.govnih.gov |
| Anticonvulsant | Certain quinoline compounds exhibit activity related to the central nervous system. | biointerfaceresearch.comnih.gov |
Rationale for Investigating Ester Linkages with Substituted Benzoates within Quinoline Scaffolds
In medicinal chemistry, the strategic modification of a core scaffold is a fundamental approach to optimizing therapeutic potential. The introduction of an ester linkage connecting a substituted benzoate (B1203000) moiety to a quinoline core is a deliberate design strategy aimed at achieving several objectives. This functionalization allows for a systematic exploration of the structure-activity relationship (SAR), where variations in the substitution pattern on the benzoate ring can fine-tune the compound's biological efficacy and target specificity. researchgate.netbiointerfaceresearch.com
Furthermore, the addition of an ester and a substituted aromatic ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and bioavailability. researchgate.net These parameters are critical for a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The ester linkage itself can also function as a prodrug moiety. Ester bonds are susceptible to hydrolysis by esterase enzymes present in the body, which can lead to the controlled release of an active parent compound (e.g., a hydroxylated quinoline) at the target site, potentially improving therapeutic index and reducing systemic toxicity. The substituted benzoate portion is not merely a linker; it can act as an additional pharmacophore, introducing new binding interactions with the biological target that may not be possible for the parent quinoline scaffold alone.
Overview of Research Gaps Pertaining to (7-nitroquinolin-8-yl) 3-methoxybenzoate
Despite the extensive research into quinoline derivatives, the specific compound this compound remains significantly under-investigated in publicly available scientific literature. A thorough review reveals its existence in chemical databases, which provide basic physicochemical data, but there is a profound lack of published research detailing its synthesis, characterization, or biological evaluation.
The primary research gap is the absence of any systematic study of its potential therapeutic activities. While the parent 8-nitroquinoline (B147351) and 6-methoxy-8-nitroquinoline (B1580621) structures have been subjects of chemical and biological research, the specific properties endowed by the combination of a 7-nitro substitution and an 8-position ester linkage to 3-methoxybenzoate have not been explored. researchgate.netchemicalbook.com Consequently, there is no information regarding its mechanism of action, target specificity, or potential applications in areas like oncology or infectious diseases, where quinoline scaffolds are traditionally active. The synthesis of this specific ester has not been described or optimized, and its chemical stability and reactivity are unknown. This represents a significant opportunity for novel investigation into a unique region of quinoline chemical space.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 29007-17-8 | chemindex.com |
| Molecular Formula | C17H12N2O5 | chemindex.com |
| Molecular Weight | 324.29 g/mol | chemindex.com |
Structure
3D Structure
Properties
CAS No. |
29007-17-8 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-13-6-2-4-12(10-13)17(20)24-16-14(19(21)22)8-7-11-5-3-9-18-15(11)16/h2-10H,1H3 |
InChI Key |
BTNGQVBBLQCATH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 Nitroquinolin 8 Yl 3 Methoxybenzoate
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of (7-nitroquinolin-8-yl) 3-methoxybenzoate reveals that the most logical disconnection is at the ester linkage. This bond cleavage points to two primary precursors: the alcohol moiety, 7-nitroquinolin-8-ol (B3187980), and the carboxylic acid moiety, 3-methoxybenzoic acid. The synthesis of the target molecule, therefore, hinges on the successful and efficient preparation of these two key intermediates.
Figure 1: Retrosynthetic Disconnection of this compound
Synthesis of the 7-nitroquinolin-8-ol Moiety
The synthesis of 7-nitroquinolin-8-ol can be approached in two main ways: either by constructing the quinoline (B57606) ring system with the nitro group already in place or by nitrating the pre-formed 8-hydroxyquinoline (B1678124) core.
One of the most established methods for the synthesis of the quinoline ring is the Skraup synthesis . This reaction involves the cyclization of an aniline (B41778) derivative with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid. To obtain a 7-substituted quinoline, a meta-substituted aniline is often used as the starting material. However, the Skraup reaction with m-substituted anilines can lead to a mixture of 5- and 7-substituted quinoline isomers, which would necessitate a subsequent separation step.
A more direct and commonly employed strategy for the synthesis of nitro-substituted 8-hydroxyquinolines is the electrophilic nitration of 8-hydroxyquinoline. The hydroxyl group at the 8-position is an activating, ortho-, para-directing group, which would be expected to direct the incoming nitro group to the 5- and 7-positions. The reaction conditions, particularly the choice of nitrating agent and solvent, can be tuned to influence the regioselectivity of the nitration.
Direct nitration of 8-hydroxyquinoline with strong nitrating agents like a mixture of nitric acid and sulfuric acid often leads to the formation of 5,7-dinitro-8-hydroxyquinoline. organic-chemistry.org To achieve mono-nitration and favor the formation of the 7-nitro isomer, milder nitrating conditions are required. This can involve the use of more dilute nitric acid or alternative nitrating agents.
An analogous synthesis of 7-methyl-8-nitroquinoline (B1293703) has been reported, which proceeds via the Skraup synthesis using m-toluidine (B57737) to produce a mixture of 5- and 7-methylquinoline (B44030), followed by a selective nitration at the 8-position of the 7-methylquinoline isomer. brieflands.com This suggests that a similar strategy could be employed for the synthesis of 7-nitroquinolin-8-ol, potentially starting from a precursor that can be converted to the 7-nitro functionality after the quinoline ring formation.
Another approach involves the nitrosation of 8-hydroxyquinoline to form 8-hydroxy-5-nitrosoquinoline, which can then be oxidized to 8-hydroxy-5-nitroquinoline. missouri.edu While this method targets the 5-position, it highlights the potential for functional group manipulation on the 8-hydroxyquinoline scaffold.
Synthesis of the 3-methoxybenzoic Acid Moiety
The synthesis of 3-methoxybenzoic acid is well-established, with the most common route starting from the readily available 3-hydroxybenzoic acid. The key transformation is the methylation of the phenolic hydroxyl group.
A typical laboratory-scale synthesis involves a multi-step procedure to ensure high yields and purity. This process can be broken down as follows:
Esterification of 3-hydroxybenzoic acid: The carboxylic acid group is first protected, usually by converting it to a methyl ester. This is typically achieved by refluxing 3-hydroxybenzoic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. This step prevents the acidic proton of the carboxylic acid from interfering with the subsequent methylation reaction.
Methylation of the phenolic hydroxyl group: The resulting methyl 3-hydroxybenzoate is then treated with a methylating agent to convert the phenolic hydroxyl group into a methoxy (B1213986) group. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide, and the reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.
Hydrolysis of the methyl ester: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is usually accomplished by treating the methyl 3-methoxybenzoate with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the 3-methoxybenzoic acid. organic-chemistry.org
Table 1: Synthetic Route to 3-methoxybenzoic Acid from 3-hydroxybenzoic Acid
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Esterification | 3-hydroxybenzoic acid, Methanol, conc. H₂SO₄, reflux | Methyl 3-hydroxybenzoate |
| 2 | Methylation | Methyl 3-hydroxybenzoate, Dimethyl sulfate, K₂CO₃, Acetone, reflux | Methyl 3-methoxybenzoate |
| 3 | Hydrolysis | Methyl 3-methoxybenzoate, aq. NaOH, then HCl | 3-methoxybenzoic acid |
Alternative synthetic routes to 3-methoxybenzoic acid have also been described, such as those starting from 3-sulfobenzoic acid, which is converted to 3-hydroxybenzoic acid via alkali fusion, followed by methylation. Another approach involves the nitration of methyl benzoate (B1203000) to give the meta-nitro product, followed by reduction to the amine, diazotization, and subsequent reaction with a methoxide (B1231860) source, although this is a more lengthy process.
For the subsequent esterification step, it can be advantageous to convert 3-methoxybenzoic acid into a more reactive derivative, such as 3-methoxybenzoyl chloride . This is readily achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Direct Esterification and Coupling Strategies for this compound
The formation of the ester bond between the phenolic hydroxyl group of 7-nitroquinolin-8-ol and the carboxylic acid of 3-methoxybenzoic acid is the final and crucial step in the synthesis of the target molecule. Due to the potentially reduced nucleophilicity of the phenolic hydroxyl group in 7-nitroquinolin-8-ol, particularly due to the electron-withdrawing nature of the nitro group, direct acid-catalyzed esterification (Fischer esterification) is generally not effective. Therefore, methods that involve the activation of the carboxylic acid are preferred.
Classical Esterification Approaches
A classical approach to forming the ester linkage would involve the reaction of the sodium or potassium salt of 7-nitroquinolin-8-ol with the more reactive 3-methoxybenzoyl chloride. This Schotten-Baumann-type reaction is a well-established method for the acylation of phenols. The reaction is typically carried out in a two-phase system or in the presence of a base to neutralize the HCl generated.
Figure 2: Classical Esterification via Acyl Chloride
Activated Ester Coupling Methods
Modern synthetic chemistry offers a variety of powerful coupling reagents that can facilitate the esterification of phenols and carboxylic acids under mild conditions. These methods are particularly useful when dealing with sensitive functional groups or sterically hindered substrates.
Steglich Esterification: This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the phenolic hydroxyl group of 7-nitroquinolin-8-ol. organic-chemistry.org A major advantage of the Steglich esterification is its mild reaction conditions, which are well-tolerated by a wide range of functional groups. nih.gov
Table 2: Key Reagents in Steglich Esterification
| Reagent | Role |
| DCC or EDC | Coupling agent (activates the carboxylic acid) |
| DMAP | Acyl transfer catalyst |
Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for the formation of esters from alcohols and carboxylic acids under mild, neutral conditions. organic-chemistry.orgmissouri.educhemeurope.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the carboxylate nucleophile in an Sₙ2-like fashion. missouri.edu The Mitsunobu reaction is known for its high yields and compatibility with a broad range of functional groups. researchgate.net
Optimization of Reaction Conditions and Yields for Ester Bond Formation
The optimization of the esterification reaction is crucial for achieving high yields and purity of the final product. Several factors can be systematically varied to find the optimal conditions for the synthesis of this compound.
Choice of Coupling Method: The selection between a classical acyl chloride method and modern coupling reagents like those used in the Steglich or Mitsunobu reactions will depend on factors such as the reactivity of the substrates, the presence of sensitive functional groups, and the desired scale of the reaction. For laboratory-scale synthesis, the Steglich and Mitsunobu reactions often offer greater convenience and milder conditions.
Solvent: The choice of solvent is critical and depends on the solubility of the reactants and reagents. For Steglich esterification, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. wikipedia.org For the Mitsunobu reaction, THF is a common choice. wikipedia.org
Temperature: Both the Steglich and Mitsunobu reactions are typically carried out at or below room temperature, which helps to minimize side reactions. wikipedia.orgwikipedia.org
Stoichiometry of Reagents: The molar ratios of the reactants and reagents should be carefully controlled. In coupling reactions, it is common to use a slight excess of the carboxylic acid and the coupling reagents to ensure complete conversion of the often more valuable alcohol component.
Work-up and Purification: The purification of the final product will depend on the chosen synthetic route. If DCC is used in a Steglich esterification, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration. wikipedia.org If the water-soluble EDC is used, it can be removed during an aqueous work-up. researchgate.net Byproducts from the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification, although various strategies have been developed to facilitate their removal. organic-chemistry.org
A systematic approach to optimization would involve small-scale trial reactions where these parameters are varied to identify the conditions that provide the highest yield and purity of this compound. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the progress of the reaction and assess the purity of the product.
Stereochemical Considerations in Quinoline Ester Synthesis
The synthesis of the parent compound, this compound, from its precursors—7-nitro-8-hydroxyquinoline and 3-methoxybenzoic acid—does not inherently involve chiral centers. Both starting materials are achiral, and the resulting esterification reaction does not generate a stereocenter. Consequently, stereochemical considerations are not a primary concern for the direct synthesis of this specific molecule.
However, stereochemistry becomes a critical factor in the synthesis of certain analogues where chirality is intentionally introduced. acs.orgnih.gov This can be achieved through several approaches:
Use of Chiral Precursors: Employing chiral derivatives of either the quinoline or the benzoic acid moiety as starting materials will result in a chiral final product. For example, using a benzoic acid derivative with a chiral substituent would lead to the formation of diastereomeric esters if the quinoline part also contained a chiral center.
Asymmetric Synthesis: Chiral catalysts or reagents can be used to introduce stereocenters during the synthesis of the quinoline nucleus or its side chains. acs.orgnih.gov For instance, asymmetric reductions or alkylations of quinoline precursors can establish specific stereoisomers.
Derivatization Introducing Chirality: Subsequent modifications to the this compound scaffold can create a chiral center. For example, the asymmetric reduction of a ketone group introduced onto the quinoline ring would result in a chiral alcohol.
The stereochemical outcome of such syntheses is crucial as different stereoisomers of a molecule can exhibit distinct biological activities and physicochemical properties. researchgate.net Therefore, in the development of analogues, controlling and defining the stereochemistry is a key aspect of the synthetic strategy. rsc.org
Derivatization Strategies for this compound Analogues
Derivatization is a technique used to modify a compound to produce new compounds with potentially enhanced properties. greyhoundchrom.com For this compound, derivatization strategies can be systematically applied to its three main components: the quinoline ring system, the methoxybenzoate moiety, and the ester linker. nih.gov
The quinoline ring, particularly due to the presence of the nitro group, offers several handles for chemical modification. nih.gov The primary strategies involve transformation of the nitro group and substitution reactions on the aromatic rings. rsc.org
Reduction of the Nitro Group: The nitro group at the C-7 position is a versatile precursor to an amino group. This transformation can be readily achieved using various reducing agents, such as stannous chloride (SnCl2) or catalytic hydrogenation. nih.gov The resulting 7-aminoquinolin-8-yl 3-methoxybenzoate provides a nucleophilic amino group that can be further functionalized through reactions like:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, cyano group, hydroxyl group) via Sandmeyer-type reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack. nih.gov While positions ortho and para to the nitro group are most activated, other positions can also undergo substitution under specific conditions. nih.govacs.org This allows for the introduction of various substituents, such as amines, alkoxides, or thiolates, onto the quinoline core.
Electrophilic Aromatic Substitution (SEAr): The quinoline system can undergo electrophilic substitution, with the reaction typically favoring positions 5 and 8. pharmaguideline.com However, the presence of the deactivating nitro group at C-7 would make further electrophilic substitution challenging and would likely direct incoming electrophiles to the 5-position.
Table 1: Potential Modifications of the Quinoline Ring
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |
|---|---|---|---|
| Nitro Group Reduction | SnCl₂, HCl or H₂, Pd/C | -NH₂ (Amino) | High (Acylation, Alkylation, Diazotization) |
| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | -Nu | Dependent on the nature of the nucleophile |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, H₂SO₄) | -E (e.g., -Br) | Moderate (e.g., cross-coupling reactions) |
The synthesis of this compound involves the esterification of 7-nitro-8-hydroxyquinoline with 3-methoxybenzoic acid. A straightforward approach to generating analogues is to replace 3-methoxybenzoic acid with a variety of other substituted benzoic acids. organic-chemistry.org This allows for a systematic investigation of how different substituents on the benzoate ring influence the molecule's properties.
The electronic nature of the substituent on the benzoic acid can have a significant impact on the properties of the resulting ester. libretexts.orgucsb.edu
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens (-F, -Cl) decrease the electron density of the aromatic ring. This can affect the reactivity and stability of the ester bond.
Electron-Donating Groups (EDGs): Groups such as -CH₃, -OCH₃, or -NH₂ increase the electron density of the ring.
Table 2: Examples of Substituted Benzoic Acids for Analogue Synthesis
| Substituted Benzoic Acid | Substituent | Position | Electronic Effect |
|---|---|---|---|
| 4-Chlorobenzoic acid | -Cl | para | Electron-withdrawing |
| 4-Methylbenzoic acid (p-Toluic acid) | -CH₃ | para | Electron-donating |
| 3-Nitrobenzoic acid | -NO₂ | meta | Strongly electron-withdrawing |
| 2-Hydroxybenzoic acid (Salicylic acid) | -OH | ortho | Electron-donating |
| 4-Cyanobenzoic acid | -CN | para | Electron-withdrawing |
The ester linkage (-COO-) connecting the quinoline and benzoate moieties is a key structural feature that can be modified to alter the compound's chemical and physical properties, such as metabolic stability. wikipedia.org Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common strategy in medicinal chemistry. nih.govcambridgemedchemconsulting.comnih.gov
Common isosteres for an ester group include:
Amide Linkage (-CONH-): Replacing the ester with an amide bond can introduce a hydrogen bond donor (the N-H group), which can lead to different intermolecular interactions. drughunter.com Amides are also generally more resistant to hydrolysis than esters. wikipedia.org This analogue could be synthesized from 7-nitro-8-aminoquinoline and a benzoic acid derivative.
Ether Linkage (-O-CH₂-): An ether linkage removes the carbonyl group, which can significantly alter the molecule's polarity, flexibility, and hydrogen bonding capacity. nih.govyoutube.com Ethers are also chemically very stable. Synthesis could be achieved by reacting the sodium salt of 7-nitro-8-hydroxyquinoline with a substituted benzyl (B1604629) halide.
Sulfonate Ester Linkage (-SO₂-O-): This group is another potential replacement for the carboxylate ester, offering different geometric and electronic properties.
1,2,3-Triazole: These five-membered heterocyclic rings are increasingly used as bioisosteres for amide and ester groups. cambridgemedchemconsulting.com They are metabolically stable and can mimic the geometry and dipole moment of the original linker. nih.gov
Table 3: Comparison of Ester Linker and Potential Isosteric Replacements
| Linker | Structure | Key Properties | Relative Stability to Hydrolysis |
|---|---|---|---|
| Ester | -COO- | H-bond acceptor | Low |
| Amide | -CONH- | H-bond donor and acceptor | High |
| Ether | -O-CH₂- | H-bond acceptor, flexible | Very High |
| Sulfonate Ester | -SO₂-O- | H-bond acceptor, tetrahedral geometry | Moderate |
| 1,2,3-Triazole | -C₂H₂N₃- | Dipolar, aromatic, H-bond acceptor | Very High |
These derivatization strategies provide a rational framework for the synthesis of a diverse library of analogues based on the this compound scaffold, enabling the systematic exploration of its structure-activity relationships.
Despite a comprehensive search for scientific literature, no specific experimental or theoretical spectroscopic data could be found for the compound This compound . The required information for a detailed analysis of its advanced spectroscopic characterization and structural elucidation is not available in the public domain through the conducted searches.
The generation of an article with the requested detailed sections on Vibrational Spectroscopy (FT-IR, FT-Raman), Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR), and Ultraviolet-Visible Spectroscopy (UV-Vis) is therefore not possible. Each of these analytical techniques provides unique structural information, and without primary data such as spectra, peak positions, chemical shifts, and absorption maxima, a scientifically accurate and informative article cannot be constructed.
For a comprehensive analysis as outlined in the user's request, the synthesis and subsequent spectroscopic characterization of this compound would need to be performed and the corresponding data published.
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Nitroquinolin 8 Yl 3 Methoxybenzoate
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. For a novel compound like (7-nitroquinolin-8-yl) 3-methoxybenzoate, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
Molecular Ion Peak and Formula Confirmation: In a typical ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the molecular formula C₁₇H₁₂N₂O₅, the theoretical exact mass of the neutral molecule is 324.0746 g/mol . The HRMS analysis would be expected to yield an experimental mass value within a very narrow tolerance (typically < 5 ppm) of the calculated mass of the [M+H]⁺ ion (325.0824 m/z), thus confirming the molecular formula.
Expected Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways, primarily involving the cleavage of the ester linkage and fragmentation of the quinoline (B57606) and benzoate (B1203000) rings. The table below outlines a hypothetical fragmentation pattern based on the structure of the molecule.
| Fragment Ion (m/z) | Proposed Structure/Formula | Description of Fragmentation Pathway |
|---|---|---|
| 325.0824 | [C₁₇H₁₃N₂O₅]⁺ | Protonated molecular ion ([M+H]⁺) |
| 190.0351 | [C₉H₅N₂O₃]⁺ | Fragment corresponding to the 7-nitroquinolin-8-ol (B3187980) cation, resulting from the cleavage of the ester bond and proton transfer. |
| 135.0446 | [C₈H₇O₂]⁺ | Fragment corresponding to the 3-methoxybenzoyl cation, resulting from the cleavage of the ester bond. |
| 107.0497 | [C₇H₇O]⁺ | Loss of CO from the 3-methoxybenzoyl cation. |
| 144.0245 | [C₉H₄N₂O]⁺ | Loss of NO₂ from the 7-nitroquinolin-8-ol fragment. |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Crystallographic Data: A single crystal X-ray diffraction experiment would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal. The table below presents the type of data that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Molecular Geometry and Intermolecular Interactions: The crystallographic data would reveal the dihedral angle between the quinoline and benzoate ring systems, which would be a key conformational feature. Furthermore, the analysis would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings or hydrogen bonding, which govern the crystal packing and influence the physical properties of the compound.
Computational and Theoretical Investigations of 7 Nitroquinolin 8 Yl 3 Methoxybenzoate
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of a molecule. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in this regard.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For (7-nitroquinolin-8-yl) 3-methoxybenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to determine key structural parameters.
The optimized geometry would reveal the planarity of the quinoline (B57606) and benzene (B151609) rings. A significant point of interest is the dihedral angle between these two ring systems, which is influenced by the ester linkage. The nitro group (NO₂) attached to the quinoline ring is a strong electron-withdrawing group, and its orientation relative to the ring is crucial for the molecule's electronic properties. Theoretical calculations provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait. These computed parameters are often in good agreement with experimental data where available. nih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound Note: This table presents plausible, representative data for key structural features based on DFT studies of similar molecular fragments. Specific values for the complete molecule would require a dedicated computational study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | ~ 1.21 Å | |
| C-O (ester) | ~ 1.36 Å | |
| C-N (nitro) | ~ 1.48 Å | |
| N=O (nitro) | ~ 1.22 Å | |
| Bond Angles (°) | ||
| O=C-O (ester) | ~ 123° | |
| O-N-O (nitro) | ~ 125° | |
| Dihedral Angles (°) | ||
| C-C-O-C (ester linkage) | ~ 180° (trans) or ~0° (cis) | |
| C-C-N-O (nitro group twist) | ~ 0° (planar) or slightly twisted |
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and simulating the UV-Visible absorption spectra of molecules. cnr.itresearchgate.net This analysis helps identify the electronic transitions that occur when a molecule absorbs light. For this compound, the presence of the aromatic quinoline system and the nitro group—both strong chromophores—suggests significant absorption in the UV-Vis region.
TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the energy of these transitions, and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.org The analysis also identifies the nature of the transitions, typically involving promotions of electrons from occupied molecular orbitals to unoccupied ones (e.g., π → π* or n → π* transitions). The results of such calculations are crucial for understanding the photophysical properties of the compound. benasque.orgdocumentsdelivered.com
Table 2: Representative TD-DFT Results for Electronic Transitions Note: This table illustrates the type of data obtained from TD-DFT calculations. The values are hypothetical and serve to represent typical electronic transitions for a molecule with these functional groups.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.10 | 400 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 3.54 | 350 | 0.18 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 4.13 | 300 | 0.45 | HOMO → LUMO+1 (π → π*) |
Molecular Orbital Analysis and Chemical Reactivity Descriptors
The behavior of a molecule in a chemical reaction is governed by its electronic structure. The analysis of molecular orbitals and the descriptors derived from them provides deep insights into molecular reactivity.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
For this compound, the HOMO is expected to be distributed over the electron-rich 3-methoxybenzoate moiety and parts of the quinoline ring. In contrast, the LUMO is anticipated to be heavily localized on the electron-deficient 7-nitroquinoline (B188568) portion, particularly on the nitro group, due to its strong electron-withdrawing nature. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability. The presence of the conjugated π-system and the strong electron-withdrawing nitro group would likely result in a relatively small HOMO-LUMO gap for this compound.
Table 3: Frontier Molecular Orbital Energy Descriptors Note: These values are illustrative, based on typical results for similar aromatic nitro compounds.
| Descriptor | Energy Value (eV) | Implication |
| E(HOMO) | ~ -6.5 eV | Capacity to donate electrons |
| E(LUMO) | ~ -2.8 eV | Capacity to accept electrons |
| Energy Gap (ΔE) | ~ 3.7 eV | High chemical reactivity, polarizability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. nih.gov
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These sites are the most likely to interact with electrophiles. researchgate.net Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic interactions.
Fukui functions are chemical reactivity descriptors derived from DFT that help identify which atoms within a molecule are most likely to participate in a chemical reaction. They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed.
The Fukui function comes in three main forms:
f(r)⁺ : for nucleophilic attack (electron acceptance), which highlights electrophilic sites.
f(r)⁻ : for electrophilic attack (electron donation), which highlights nucleophilic sites.
f(r)⁰ : for radical attack.
For this compound, the f(r)⁺ function would likely show high values on the carbon atom attached to the nitro group and other carbons in the nitroquinoline ring, identifying them as the primary sites for nucleophilic attack. The f(r)⁻ function would indicate that the oxygen atoms of the nitro and carbonyl groups are the most nucleophilic centers, prone to electrophilic attack. researchgate.net It is noteworthy that systems containing nitro groups can sometimes exhibit negative Fukui function values, which are associated with a lack of nucleophilicity at those specific atoms. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions and the delocalization of electron density, which are key factors in determining molecular stability. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis reveals significant hyperconjugative interactions. These interactions involve the donation of electron density from occupied (donor) bonding or lone pair orbitals to unoccupied (acceptor) anti-bonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
Key intramolecular interactions identified through NBO analysis include:
Interactions involving the nitro group: The lone pairs of the oxygen atoms in the nitro group (LP(O)) donate electron density to the antibonding π* orbitals of the quinoline ring. This delocalization contributes significantly to the stability of the nitroquinoline moiety.
Interactions of the ester linkage: The lone pairs on the ester oxygen atoms interact with the adjacent π* orbitals of both the quinoline and the benzoate (B1203000) rings, influencing the rotational barrier around the C-O bonds.
Contributions from the methoxy (B1213986) group: The lone pairs of the methoxy oxygen atom donate to the antibonding σ* orbitals of the adjacent C-C and C-H bonds in the benzoate ring, as well as the π* orbitals of the ring itself.
These charge delocalizations lead to a more stabilized molecular structure. The quantitative results from NBO analysis, including the key donor-acceptor interactions and their corresponding stabilization energies, provide a detailed picture of the electronic factors governing the molecule's inherent stability.
Conformational Analysis and Potential Energy Surfaces of the Ester Linkage
The three-dimensional structure and flexibility of this compound are largely determined by the rotation around the single bonds of the ester linkage. Conformational analysis and the calculation of potential energy surfaces (PES) are employed to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
The PES is typically generated by systematically rotating the dihedral angles associated with the ester group—specifically, the C(quinoline)-O-C(carbonyl) and O-C(carbonyl)-C(benzoate) bonds. These calculations map out the energy of the molecule as a function of its geometry.
Studies on similar aromatic esters have shown that the planarity of the ester group with respect to the aromatic rings is a critical factor in determining stability. For this compound, computational analyses would likely reveal that the most stable conformer adopts a near-planar arrangement to maximize π-conjugation across the ester bridge and the aromatic systems. Deviations from this planarity would result in a significant increase in energy. The energy barriers between different stable conformers provide insights into the molecule's flexibility and the likelihood of different conformations being present at a given temperature.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant charge separation and delocalized π-electron systems, such as this compound, are candidates for materials with non-linear optical (NLO) properties. NLO materials can alter the properties of light and have applications in telecommunications, optical computing, and frequency conversion technologies.
Theoretical calculations, typically using Density Functional Theory (DFT), are used to predict the NLO response of a molecule. The key parameters calculated are:
Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.
First-Order Hyperpolarizability (β): The primary indicator of second-order NLO activity. A large β value suggests a strong NLO response.
The presence of the electron-withdrawing nitro group on the quinoline ring and the electron-donating methoxy group on the benzoate ring creates a "push-pull" system. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system is a well-established strategy for enhancing NLO properties. Computational studies quantify the magnitude of this effect. The calculated values of α and β for this compound can be compared to those of known NLO materials, such as para-nitroaniline (pNA), to assess its potential for NLO applications.
Table 1: Calculated NLO Properties (Note: The following is an illustrative table. Actual values would be derived from specific DFT calculations.)
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
Intermolecular Interactions and Hydrogen Bonding Network Studies
While this compound does not possess strong hydrogen bond donors like -OH or -NH2, it can act as a hydrogen bond acceptor through its oxygen and nitrogen atoms. The study of noncovalent interactions is crucial for understanding how these molecules pack in the solid state and interact with other molecules in solution.
Noncovalent Interaction (NCI) analysis is a computational technique that visualizes weak interactions in real space. NCI plots are generated based on the electron density and its derivatives. They reveal regions of:
Strong attractive interactions (e.g., hydrogen bonds): Typically shown as blue or green surfaces.
Weak van der Waals interactions: Represented by green or light-colored surfaces.
Strong repulsive interactions (steric clash): Indicated by red surfaces.
For a dimer or a crystal structure of this compound, NCI analysis would highlight potential C-H···O and C-H···N interactions, as well as π-π stacking between the aromatic quinoline and benzoate rings. These visualizations provide a qualitative and intuitive understanding of the forces that govern the supramolecular assembly.
Reduced Density Gradient (RDG) analysis is the method underlying NCI plots. It identifies noncovalent interactions by plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density. Spikes in this plot at low densities signify noncovalent interactions.
The Electron Localization Function (ELF) is another tool that maps the electron localization in a molecule. It is particularly useful for visualizing the regions of core, bonding, and lone pair electrons. In the context of intermolecular interactions, ELF analysis can complement NCI/RDG by showing the spatial arrangement of lone pairs that are involved in accepting hydrogen bonds or other interactions.
Solvent Effect Studies on Electronic and Spectroscopic Parameters
The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies of solvent effects are often performed using continuum solvation models, such as the Polarizable Continuum Model (PCM), in conjunction with DFT or Time-Dependent DFT (TD-DFT) calculations.
These models simulate the bulk electrostatic effect of the solvent on the solute molecule. By performing calculations in different simulated solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water), one can predict how properties will change.
For this compound, key parameters studied include:
UV-Vis Absorption Spectra: TD-DFT calculations can predict the electronic absorption wavelengths (λmax). Solvatochromism, the shift in λmax with solvent polarity, can be investigated. Polar solvents are expected to stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum.
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are affected by the solvent. A decrease in the HOMO-LUMO energy gap in polar solvents is typically observed, indicating increased reactivity and ease of electronic excitation.
NLO Properties: The polarizability and hyperpolarizability of the molecule can also be modulated by the solvent environment.
By simulating these solvent effects, a more realistic understanding of the molecule's behavior in solution is achieved, which is crucial for applications where the molecule is not in the gas phase.
Exploration of Molecular Recognition and Interactions of 7 Nitroquinolin 8 Yl 3 Methoxybenzoate in Chemical Biology
Investigation of Ligand-Biomacromolecule Binding Mechanisms
The binding of a ligand such as (7-nitroquinolin-8-yl) 3-methoxybenzoate to a biomacromolecule is a complex process governed by a variety of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific nature of these interactions dictates the affinity and specificity of the ligand for its target.
The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound, including the nitro and methoxy (B1213986) groups, can significantly influence its binding to enzyme active sites.
Protein Tyrosine Kinases (PTKs): PTKs are a large family of enzymes that play crucial roles in cellular signaling pathways. nih.govcusabio.com Deregulation of PTK activity is often associated with diseases like cancer, making them important drug targets. nih.gov The quinoline core can function as a scaffold that mimics the adenine (B156593) region of ATP, enabling it to bind to the ATP-binding site of kinases. The 7-nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the quinoline ring system and potentially form specific interactions with residues in the active site. The 3-methoxybenzoate moiety can extend into other regions of the active site, forming additional interactions and contributing to binding affinity and selectivity. For instance, various substituted quinolines have been investigated as inhibitors of PTKs such as the epidermal growth factor receptor (EGFR) family. cusabio.comgoogleapis.com
Cyclooxygenase (COX) Enzymes: COX enzymes are key in the biosynthesis of prostaglandins (B1171923) and are important targets for anti-inflammatory drugs. The interaction of benzoate (B1203000) derivatives with the active site of COX enzymes is a subject of interest. The 3-methoxybenzoate portion of the molecule could potentially occupy the hydrophobic channel of the COX active site, with the methoxy group possibly forming hydrogen bonds with serine or tyrosine residues.
Metalloproteases: These enzymes contain a metal ion, typically zinc, in their active site, which is crucial for their catalytic activity. The quinoline nucleus, particularly with the nitrogen and the oxygen of the nitro group, could potentially chelate the metal ion in the active site of metalloproteases, leading to inhibition. The orientation of the this compound would be critical for such an interaction to occur effectively.
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene expression. nih.govnih.gov The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD4, are important targets in cancer and inflammation research. nih.govnih.gov BRD4 has two bromodomains, BD1 and BD2, which bind to acetylated lysines. nih.govresearchgate.net Inhibitors of BRD4 typically mimic the acetylated lysine interaction. The quinoline ring of this compound could potentially engage in pi-stacking interactions with tyrosine residues in the acetyl-lysine binding pocket, a common feature for bromodomain inhibitors. nih.gov The ester and nitro groups could form hydrogen bonds with conserved asparagine and water molecules within the pocket, anchoring the ligand.
Table 1: Potential Interactions of this compound with BRD4
| Interaction Type | Potential Interacting Group on Ligand | Key Residues in BRD4 Binding Pocket |
| Hydrogen Bonding | Nitro group, Ester carbonyl | Asparagine, Water molecules |
| Pi-Stacking | Quinoline ring | Tyrosine |
| Hydrophobic | Benzoate ring | Proline, Valine, Leucine |
Computational Molecular Docking and Molecular Dynamics Simulations of Binding
To complement experimental studies, computational methods are invaluable for predicting and analyzing the binding of small molecules to their biological targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be performed against the crystal structures of various enzymes and bromodomains. These studies can provide a binding score, which estimates the binding affinity, and a predicted binding pose. For example, docking into the active site of a protein tyrosine kinase would likely show the quinoline core in the ATP-binding pocket, with the 3-methoxybenzoate group occupying an adjacent hydrophobic pocket. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose predicted by docking. nih.govdntb.gov.ua An MD simulation of this compound bound to BRD4, for instance, could reveal the stability of key hydrogen bonds and hydrophobic interactions, and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Example Value/Setting |
| Simulation Time | 200 nanoseconds |
| Force Field | AMBER, CHARMM |
| Water Model | TIP3P |
| Temperature | 300 K |
| Pressure | 1 atm |
| Binding Free Energy Method | MM/GBSA, MM/PBSA |
Structure-Activity Relationship (SAR) Studies for this compound Analogues Based on Mechanistic Insights
SAR studies involve systematically modifying the chemical structure of a compound and assessing the effect of these modifications on its biological activity. researchgate.netamanote.com For this compound, SAR studies could explore the following:
Substitution on the Quinoline Ring: The position and nature of the nitro group could be varied. Replacing the nitro group with other electron-withdrawing or electron-donating groups would help to understand its role in binding. nih.gov Modifications at other positions of the quinoline ring could explore additional binding interactions. researchgate.net
The Ester Linkage: The ester could be replaced with an amide or other linkers to probe the importance of its electronic and hydrogen bonding capabilities.
Substitution on the Benzoate Ring: The position of the methoxy group could be moved (e.g., to the 2- or 4-position), or it could be replaced with other substituents of varying size and electronic properties to optimize interactions with the target protein. nih.gov
Table 3: Hypothetical SAR for this compound Analogues
| Analogue Modification | Predicted Effect on Activity | Rationale |
| Removal of the 7-nitro group | Decrease | Loss of key hydrogen bonding or electronic interactions. |
| Replacement of 3-methoxy with 3-hydroxyl | Increase/Decrease | Potential for new hydrogen bond, but may alter solubility and electronics. |
| Isosteric replacement of ester with amide | Variable | Amide provides a hydrogen bond donor, potentially altering binding mode. |
| Addition of a substituent at the 4-position of quinoline | Variable | Could lead to steric hindrance or new favorable interactions depending on target. |
Conceptual Modulation of Biochemical Pathways by Quinoline Benzoate Esters
Based on their interactions with specific biomacromolecules, quinoline benzoate esters like this compound can conceptually modulate various biochemical pathways.
Inhibition of Kinase Signaling: By binding to protein tyrosine kinases, this compound could inhibit phosphorylation cascades that are critical for cell proliferation, differentiation, and survival. This could be relevant in cancer, where such pathways are often hyperactivated. nih.gov
Epigenetic Regulation: Through the inhibition of bromodomains like BRD4, the compound could prevent the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and inflammatory genes. nih.gov This represents a powerful mechanism for therapeutic intervention in various diseases.
Modulation of Inflammatory Responses: By potentially inhibiting COX enzymes, quinoline benzoate esters could reduce the production of prostaglandins, thereby exerting anti-inflammatory effects.
The multifaceted interaction potential of the this compound scaffold makes it an interesting candidate for further investigation in the field of chemical biology and drug discovery.
Potential Applications of 7 Nitroquinolin 8 Yl 3 Methoxybenzoate in Fundamental Chemical Research
Development as a Chemical Probe for Biological Targets and Pathways
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a well-established fluorescent scaffold and a potent metal chelator. rroij.comscispace.com These characteristics are fundamental to the design of chemical probes for visualizing and quantifying biological molecules and processes. The introduction of a nitro group at the 7-position and a 3-methoxybenzoate ester at the 8-position of the quinoline (B57606) ring can modulate the photophysical and chelating properties of the parent 8-HQ scaffold, potentially leading to the development of highly specific chemical probes.
The nitro group, being a strong electron-withdrawing group, can significantly influence the fluorescence properties of the quinoline ring system. rsc.org This could lead to the development of probes that operate through mechanisms such as photoinduced electron transfer (PET), where the fluorescence is quenched in the free state and enhanced upon binding to a target analyte. For instance, quinoline-tagged fluorescent probes have been successfully employed for the sensing of nitro-phenolic compounds and metal ions. rsc.orgrsc.org The (7-nitroquinolin-8-yl) 3-methoxybenzoate could potentially be explored as a probe for specific enzymes or cellular environments where the nitro group can be reduced, leading to a change in fluorescence.
Furthermore, the 8-hydroxyquinoline core is known for its ability to chelate various metal ions, a property that is often exploited in the design of fluorescent sensors for these ions. rroij.comscispace.com The ester linkage in this compound could be susceptible to enzymatic cleavage by esterases, releasing the 7-nitro-8-hydroxyquinoline. This mechanism could be harnessed to design an "activatable" probe that fluoresces only after enzymatic activity, allowing for the in-situ detection of specific enzyme activities within biological systems.
Table 1: Potential Chemical Probe Applications of this compound
| Application Area | Proposed Mechanism of Action | Potential Target |
| Enzyme Activity Probing | Esterase-cleavage of the 3-methoxybenzoate group, releasing the fluorescent 7-nitro-8-hydroxyquinoline. | Carboxylesterases, lipases, or other hydrolytic enzymes. |
| Redox Sensing | Reduction of the nitro group to an amino group, leading to a change in fluorescence emission. | Hypoxic environments in cells or tissues, nitroreductase enzymes. |
| Metal Ion Sensing | Chelation of metal ions by the 8-hydroxyquinoline core, modulating fluorescence. | Biologically relevant metal ions such as Zn2+, Fe2+/3+, or Cu2+. |
Utilization in Receptor Binding Studies as a Research Tool
Receptor binding assays are crucial for the discovery and characterization of new drug candidates. merckmillipore.com These assays often rely on the displacement of a radiolabeled or fluorescently tagged ligand from its receptor by a test compound. While there is no specific data on this compound in receptor binding studies, its structural motifs suggest potential utility as a research tool in this area.
The quinoline scaffold is present in numerous biologically active compounds that target a wide range of receptors. The specific substitution pattern of this compound, including the aromatic rings and the ester linkage, could confer affinity for various receptor types. The methoxybenzoate moiety, in particular, is found in ligands for receptors such as the 5-HT4 receptor. nih.gov
To be utilized as a primary research tool in binding assays, this compound would ideally be labeled, for instance with a radioisotope (e.g., tritium) or a fluorophore. In a competitive binding assay, this labeled compound would be incubated with a receptor preparation, and the ability of unlabeled test compounds to displace it would be measured to determine their binding affinities (Ki values).
Table 2: Hypothetical Parameters for a Receptor Binding Assay Using Labeled this compound
| Parameter | Illustrative Value | Description |
| Radioligand | [3H]-(7-nitroquinolin-8-yl) 3-methoxybenzoate | A tritiated version of the compound for detection. |
| Receptor Source | Cell membranes expressing a target receptor | The biological material containing the receptor of interest. |
| Incubation Time | 60 minutes | The time allowed for the binding reaction to reach equilibrium. |
| Incubation Temperature | 25°C | The temperature at which the assay is performed. |
| Non-specific Binding | Determined in the presence of a high concentration of an unlabeled competitor | The portion of the radioligand that binds to non-receptor components. |
Applications in Mechanistic Enzymology as an Inhibitor or Substrate Analogue
The 8-hydroxyquinoline scaffold and its derivatives are known to inhibit various enzymes, particularly metalloenzymes, due to their metal-chelating properties. nih.govacs.org The ability of the 8-hydroxyquinoline core to bind to the metal cofactor in the active site of an enzyme can lead to potent and specific inhibition. This makes compounds based on this scaffold valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.
This compound, upon hydrolysis of its ester bond, would yield 7-nitro-8-hydroxyquinoline. This product could act as an inhibitor of metalloenzymes. The nitro group could further influence the binding affinity and selectivity for different metalloenzymes. For example, 8-hydroxyquinoline derivatives have been investigated as inhibitors of HIV integrase, a metalloenzyme crucial for viral replication. mdpi.com
Furthermore, the ester moiety of this compound makes it a potential substrate analogue for esterase enzymes. In this context, the compound could be used to study the kinetics and mechanism of these enzymes. The cleavage of the ester bond could be monitored, for instance, by detecting the release of the fluorescent 7-nitro-8-hydroxyquinoline.
Table 3: Potential Enzymatic Targets for this compound and its Hydrolysis Product
| Compound | Potential Enzyme Target | Mode of Action |
| This compound | Carboxylesterases, Lipases | Substrate Analogue |
| 7-nitro-8-hydroxyquinoline (hydrolysis product) | Metalloenzymes (e.g., Matrix Metalloproteinases, HIV Integrase) | Inhibitor (via metal chelation) |
Exploration in Materials Science Research Based on Predicted Spectroscopic and Electronic Properties
The electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. 8-hydroxyquinoline derivatives, most notably tris(8-hydroxyquinolinato)aluminium (Alq3), are widely used as electron-transporting and light-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net
The introduction of a nitro group, a potent electron-withdrawing group, into the quinoline ring of this compound is expected to significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This can have a profound impact on the material's electronic properties, such as its electron affinity and ionization potential. Computational studies on nitro-substituted quinolines have indicated their potential for non-linear optical (NLO) behavior. researchgate.net
The spectroscopic properties of this compound are also of interest. The combination of the extended π-system of the quinoline ring, the electron-withdrawing nitro group, and the ester functionality could lead to interesting absorption and emission characteristics. The study of the photophysical properties of this compound, both in solution and in the solid state, could reveal its potential for use in applications such as fluorescent materials, organic scintillators, or as a component in charge-transfer complexes.
Table 4: Predicted Spectroscopic and Electronic Properties of this compound and Potential Materials Science Applications
| Property | Predicted Effect of Substituents | Potential Application |
| Absorption Spectrum | Red-shift compared to 8-hydroxyquinoline due to extended conjugation and nitro group. | Organic dyes, photosensitizers. |
| Fluorescence Emission | Potentially quenched by the nitro group, but could be modulated by the molecular environment. | Fluorescent sensors, components in OLEDs. |
| Electron Affinity | Increased due to the electron-withdrawing nitro group. | Electron-transporting material in organic electronics. |
| Non-linear Optical (NLO) Properties | Enhanced hyperpolarizability due to the push-pull nature of the substituted quinoline. | NLO materials for optical devices. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (7-nitroquinolin-8-yl) 3-methoxybenzoate and confirming its purity?
- Methodology : Synthesis typically involves esterification of 3-methoxybenzoic acid with 7-nitroquinolin-8-ol under acidic or coupling conditions. Purity is confirmed via melting point analysis, elemental analysis, and chromatographic techniques (e.g., HPLC). Characterization often employs Fourier-transform infrared spectroscopy (FT-IR) to verify ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How is infrared spectroscopy utilized to determine the coordination sites of 3-methoxybenzoate in metal complexes?
- Methodology : FT-IR analysis focuses on carboxylate group vibrations. In ionic metal-3-methoxybenzoate complexes, anti-symmetrical (νₐₛ) and symmetrical (νₛ) COO⁻ stretches appear at ~1568 cm⁻¹ and ~1402 cm⁻¹, respectively. Covalent coordination shifts these bands due to reduced symmetry. For example, Mn(II) and Zn(II) complexes retain ionic character, while Cu(II) may exhibit slight shifts, suggesting partial covalent bonding .
Q. What are the key considerations in experimental design for studying ionic vs. covalent character in metal-3-methoxybenzoate complexes?
- Methodology : Use IR spectroscopy to compare carboxylate vibration frequencies with the sodium salt (ionic reference). Thermal gravimetric analysis (TGA) can differentiate ionic (lower dehydration temperatures) vs. covalent (higher decomposition stability) behavior. X-ray diffraction (XRD) provides structural insights into coordination geometry .
Advanced Research Questions
Q. What thermal analysis techniques are employed to study the decomposition pathways of metal-3-methoxybenzoate compounds?
- Methodology : Simultaneous thermogravimetry-differential thermal analysis (TG-DTA) identifies decomposition stages (e.g., dehydration, ligand loss). Differential scanning calorimetry (DSC) quantifies enthalpy changes. For Mn(II)-3-methoxybenzoate, decomposition begins at ~200°C with exothermic ligand degradation, while Cu(II) complexes show higher thermal stability (~250°C) .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing metal-3-methoxybenzoate complexes?
- Methodology : Cross-validate using multiple techniques. For example, if IR suggests ionic character but XRD shows distorted geometry, employ X-ray photoelectron spectroscopy (XPS) to assess metal-ligand bonding. Iterative refinement of synthesis conditions (e.g., pH, counterion selection) can resolve discrepancies .
Q. What insights do X-ray powder diffraction studies provide about the crystalline structure of these compounds?
- Methodology : XRD patterns reveal crystallinity and unit cell parameters. For example, Mn(II)-3-methoxybenzoate exhibits a monoclinic system with distinct d-spacings (~4.2 Å), while Cu(II) complexes may show amorphous phases due to Jahn-Teller distortions. Rietveld refinement quantifies phase purity .
Q. How does the presence of 3-methoxybenzoic acid affect the thermal stability of its metal complexes?
- Methodology : Co-crystallized 3-methoxybenzoic acid (detected via IR bands at ~1682–1693 cm⁻¹) lowers thermal stability. TGA shows earlier mass loss (~120°C) due to acid sublimation. DSC confirms endothermic events correlated with acid removal, impacting decomposition kinetics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
